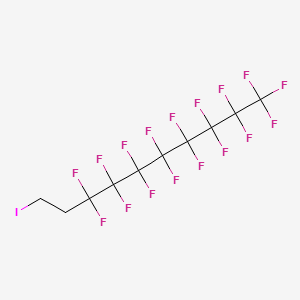

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane (CAS 2043-53-0) is a highly fluorinated alkyl iodide with the molecular formula C₁₀H₄F₁₇I and a molecular weight of 574.02 g/mol . It is structurally characterized by a perfluorinated carbon chain (C8F17) attached to an ethyl group terminated by an iodine atom. This compound is a solid at room temperature, with a melting point of 54–58°C and a boiling point of 178°C . Its high density (1.88 g/cm³) and fluorine content contribute to its chemical inertness and thermal stability, making it useful in fluoropolymer synthesis and as a surfactant precursor .

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F17I/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKJSLBVVRCOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062123 | |

| Record name | 1-(Perfluorooctyl)-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-53-0, 68390-33-0 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkyl iodides, C10-12, gamma-omega-perfluoro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068390330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Perfluorooctyl)-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

Telomerization is a radical-mediated chain-extension process that combines tetrafluoroethylene (TFE) with iodine to form perfluorinated alkyl iodides. This method is widely documented in organic synthesis literature.

Mechanism

-

Initiation : A radical initiator (e.g., peroxides) generates iodine radicals (*I- *).

-

Propagation : TFE monomers sequentially add to the iodine radical, forming a perfluorinated chain:

-

Termination : The radical intermediate abstracts a hydrogen atom or combines with another radical to yield the final product.

Experimental Conditions

Key Findings

-

Firestone et al. (1982) achieved 99% purity using a continuous-flow reactor with DTBP.

-

Carrel and Seeberger (2008) optimized monomer feed rates to reduce oligomerization byproducts, attaining 88% yield.

Electrochemical Fluorination (ECF)

Process Description

ECF involves electrolyzing a hydrocarbon-iodide mixture in anhydrous hydrogen fluoride (HF), substituting hydrogen atoms with fluorine.

Cell Configuration

-

Anode : Nickel or carbon

-

Cathode : Iron

-

Electrolyte : HF with ~5% substrate

Reaction Steps

-

Iodination : The hydrocarbon (e.g., decane) reacts with iodine to form 1-iododecane.

-

Fluorination : Electrolysis replaces C–H bonds with C–F bonds:

Performance Metrics

Thermal Treatment with Organic Additives

Patent-Based Purification Method

A patented process (EP2096099B1) purifies crude fluorotelomer iodides by heating with organic additives to degrade perfluoroalkanoic acid (PFOA) impurities.

Procedure

Industrial Advantages

-

Eliminates carcinogenic byproducts.

-

Compatible with large-scale reactors.

Comparative Analysis of Methods

| Method | Temperature Range (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Telomerization | 80–120 | 88–99 | 95–99 | Lab/Industrial |

| Electrochemical ECF | 20–40 | 40–60 | 92–97 | Industrial |

| Thermal Treatment | 175–225 | >95 | >99 | Industrial |

Synthetic Challenges and Optimization

Byproduct Formation

Solubility Considerations

The compound’s low solubility in polar solvents (0.2 g/L in water at 25°C) necessitates fluorophilic reaction media, such as perfluorooctane or supercritical CO₂.

Industrial Applications and Environmental Impact

Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane primarily undergoes substitution reactions due to the presence of the iodine atom. Common reactions include:

Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.

Radical Substitution: Under radical conditions, the iodine atom can be replaced by other radicals.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines are used under mild to moderate conditions.

Radical Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

Major Products:

Nucleophilic Substitution: Products include perfluorinated alkyl alcohols, nitriles, or amines.

Radical Substitution: Products depend on the nature of the radical used in the reaction.

Scientific Research Applications

Materials Science

Fluorinated Polymers :

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane is utilized in the synthesis of fluorinated polymers. Its incorporation into polymer matrices enhances hydrophobicity and chemical resistance. For instance:

- Cationic Polyelectrolytes : The compound has been used to modify amine side groups in cationic polyelectrolytes through quaternization reactions. This modification improves the material's performance in various applications such as drug delivery systems and water treatment processes .

Graphene Functionalization

The compound is employed as a heteroatom-donating agent in the synthesis of doped graphene. The presence of fluorine enhances the electronic properties of graphene-based materials:

- Doped Graphene Production : A modified flash Joule heating technique incorporates 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane to achieve high levels of fluorine substitution in graphene lattices. This process allows for better control over the doping levels and improves the material's conductivity and chemical stability .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry:

- Fluorinated Building Blocks : It is used to create various fluorinated intermediates and products that are essential in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance solubility and bioavailability of compounds .

Environmental Applications

Due to its stability and resistance to degradation:

- Environmental Monitoring : The compound's persistence makes it a candidate for studying the environmental impact of perfluorinated compounds (PFAS). Research indicates that similar compounds can bioaccumulate and affect wildlife health .

Case Study 1: Fluorinated Drug Delivery Systems

A study demonstrated the use of cationic polyelectrolytes containing heptadecafluoro-10-iododecane for improving drug encapsulation efficiency and release profiles in targeted delivery systems. The results indicated enhanced stability and controlled release rates compared to non-fluorinated counterparts.

Case Study 2: Graphene-Based Sensors

Research involving the functionalization of graphene with heteroatoms showed that incorporating heptadecafluoro-10-iododecane significantly improved sensor sensitivity for detecting environmental pollutants. The modified sensors exhibited lower detection limits due to enhanced interaction with target analytes.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane primarily involves its ability to undergo substitution reactions. The iodine atom acts as a leaving group, allowing for the introduction of various functional groups into the perfluorinated alkyl chain. This reactivity is leveraged in the synthesis of complex fluorinated molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is part of a broader class of perfluoroalkyl iodides (PFAIs) . Below is a comparative analysis with structurally related compounds:

Key Observations :

- Chain Length and Fluorination : The target compound (C10) has a longer perfluorinated chain than perfluorooctyl iodide (C8), increasing its hydrophobicity and thermal stability .

- Functional Groups : Replacing the iodide with isocyanate (e.g., CAS 142010-50-2) alters reactivity, enabling cross-linking in polymers .

- Environmental Impact: All PFAIs share environmental concerns due to persistence, but iodine-containing derivatives may degrade into reactive intermediates, unlike non-halogenated perfluoroalkyl acids (e.g., PFOA) .

Physicochemical Properties

- Density: The target compound (1.88 g/cm³) is denser than perfluorooctanoic acid (PFOA, ~1.7 g/cm³) due to iodine’s atomic weight .

- Thermal Stability : Its higher boiling point (178°C) vs. perfluorooctyl iodide (142°C) reflects increased chain length and intermolecular forces .

Q & A

Q. What protocols ensure ethical and reproducible handling of toxicity data conflicting with industrial studies?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design transparent studies. Disclose all methodological details (e.g., cell lines, exposure durations) to enable replication. Use systematic review tools like PRISMA to synthesize conflicting evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.